molecular formula C13H13ClN2O2S B14341654 N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide CAS No. 96360-23-5

N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide

Cat. No.: B14341654
CAS No.: 96360-23-5
M. Wt: 296.77 g/mol
InChI Key: QERSKCYEGAUDJO-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzothiazole is reacted with propanoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the propanoyl moiety.

    Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The chlorine and propanoyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-1,2-benzothiazol-3-yl)-N-acetylacetamide
  • N-(4-Chloro-1,2-benzothiazol-3-yl)-N-butanoylbutanamide

Uniqueness

N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

CAS No.

96360-23-5

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

N-(4-chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide

InChI

InChI=1S/C13H13ClN2O2S/c1-3-10(17)16(11(18)4-2)13-12-8(14)6-5-7-9(12)19-15-13/h5-7H,3-4H2,1-2H3

InChI Key

QERSKCYEGAUDJO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=NSC2=C1C(=CC=C2)Cl)C(=O)CC

Origin of Product

United States

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